(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL
Description
The compound (E)-(+)-2-(2,4-difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-yl}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a structurally complex triazole derivative designed for antifungal applications. Its core structure features:
- A 2,4-difluorophenyl group linked to a propan-2-ol backbone.
- Two 1H-1,2,4-triazole rings at positions 1 and 2.
- A styryl group substituted with a 2,2,3,3-tetrafluoropropoxy chain at position 4 of the aromatic ring.
- E-configuration of the styryl double bond, critical for spatial orientation and target binding .
Properties
CAS No. |
194798-94-2 |
|---|---|
Molecular Formula |
C24H20F6N6O2 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+ |
InChI Key |
FZEJTXCSLUORDW-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-[(E)-4-(2,2,3,3-Tetrafluoropropoxy)Styryl]-1H-1,2,4-Triazole
The styryl-triazole moiety is synthesized via a Wittig-Horner reaction followed by cyclization. Starting with 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde, condensation with diethyl phosphonoacetate in the presence of potassium tert-butoxide yields (E)-ethyl 4-(2,2,3,3-tetrafluoropropoxy)cinnamate. Saponification with aqueous NaOH produces the corresponding cinnamic acid, which is converted to the acid chloride using thionyl chloride. Reaction with thiosemicarbazide forms the thiosemicarbazide intermediate, which undergoes cyclization with sodium nitrite in acidic conditions to yield 3-[(E)-4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazole.
Key Conditions :
Synthesis of 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-Triazol-1-Yl)-1,2-Epoxypropane
This epoxide intermediate is critical for introducing the difluorophenyl and triazole groups. Asymmetric oxidation of 2-(2,4-difluorophenyl)allyl alcohol using titanium tetraisopropoxide and (+)-diethyl tartrate with tert-butyl hydroperoxide achieves the (R,R)-epoxide with >90% enantiomeric excess (ee). Alternatively, enzymatic resolution using pig pancreatic lipase hydrolyzes the racemic 1-acetoxy-2-(2,4-difluorophenyl)-2,3-epoxypropane, selectively yielding the (S)-epoxide.
Key Conditions :
- Enzymatic hydrolysis: Tris-HCl buffer (pH 7.2), 35°C, pig pancreatic lipase.
- Asymmetric oxidation: CH₂Cl₂, -20°C, Ti(OiPr)₄/(+)-diethyl tartrate.
Coupling Reactions and Final Assembly
Condensation of Styryl-Triazole with Epoxide Intermediate
The styryl-triazole is coupled with 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-epoxypropane using sodium hydride in dimethylformamide (DMF) at 80–90°C. The reaction proceeds via nucleophilic attack of the triazole nitrogen on the epoxide, yielding the desired propan-2-ol backbone.
Optimization :
Chiral Resolution and Enantiomeric Enrichment
The crude product contains a racemic mixture, necessitating chiral resolution. Diastereomeric salt formation with R-(-)-10-camphorsulfonic acid in acetone/methanol selectively crystallizes the (+)-enantiomer. Recrystallization from chloroform further increases enantiomeric purity to >99% ee.
Key Data :
- Resolution yield: 73.5% R-diol, 26.5% S-diol after basification.
- Purity: >99% ee after recrystallization.
Reaction Monitoring and Purification
Chromatographic Techniques
Column chromatography on silica gel (ethyl acetate/hexane, 1:3) removes iso-fluconazole contaminants. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric ratios.
Crystallization Strategies
Final purification involves cooling the reaction mixture in heptane to -15°C, yielding crystalline product with >99% purity. Melt crystallization isolates cis/trans isomers of intermediates, ensuring geometric purity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent patents describe continuous fractional distillation of cis/trans-4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile, achieving >80% isomer purity. Recycling unreacted isomers via thermodynamic equilibration improves overall yield.
Catalytic Asymmetric Enhancements
Immobilized lipases (e.g., Candida antarctica lipase B) enable reusable enzymatic resolution, reducing costs for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorine atoms and triazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specialized properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and triazole rings play a crucial role in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)
Key Similarities :
Key Differences :
Activity Data :
| Property | Fluconazole | Target Compound |
|---|---|---|
| IC₅₀ (C. albicans) | 0.5–1.0 µg/mL | 0.2–0.5 µg/mL (estimated) |
| LogP | 0.5 | ~2.8 (predicted) |
| Metabolic Stability | Moderate | High (due to fluorine) |
2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole Impurity B)
Key Similarities :
- Contains a propan-2-ol backbone with dual triazole groups.
Key Differences :
Research Findings :
(2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol
Key Similarities :
- Retains the 2,4-difluorophenyl-propan-2-ol core.
Key Differences :
- Replaces one triazole with a 4H-1,2,4-triazol-4-yl group, altering electronic properties.
- Racemic (RS) configuration vs.
Activity Data :
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Key Similarities :
- Contains 2,4-difluorophenyl and triazole moieties.
Key Differences :
Research Findings :
- Lower solubility in aqueous media (LogP = 1.2) and moderate antifungal activity (IC₅₀ = 2.0 µg/mL for C. albicans) .
Structural and Functional Advantages of the Target Compound
- Enhanced Lipophilicity : The tetrafluoropropoxy-styryl chain increases LogP, improving membrane permeability and tissue penetration .
- Stereochemical Specificity : The E-configuration optimizes spatial alignment with fungal CYP51 enzymes, enhancing inhibition .
- Resistance Mitigation : Multiple fluorine atoms and extended conjugation may reduce susceptibility to efflux pumps and enzyme mutations .
Challenges and Limitations
Biological Activity
The compound (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and studies.
- Molecular Formula : C13H12F2N6O
- Molecular Weight : 306.27 g/mol
- CAS Number : 89429-59-4
- IUPAC Name : 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-4-yl)propan-2-ol
The biological activity of this compound is primarily attributed to its structural components. The presence of multiple triazole rings suggests potential interactions with various biological targets. Triazoles are known to inhibit enzymes like lanosterol demethylase in fungi and have been implicated in antifungal activity against pathogens such as Candida albicans and Aspergillus species .
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. In particular:
- In Vitro Studies : The compound demonstrated potent antifungal activity against C. albicans, with a Minimum Effective Concentration (MEC) determined to be 0.31 μg/mL .
- In Vivo Efficacy : In murine models infected with C. albicans, the most active derivative extended the mean survival time by 20 days compared to ketoconazole .
Antibacterial Activity
While the primary focus has been on antifungal properties, some studies suggest that the compound may also possess antibacterial activity. It has been noted that modifications in the triazole ring can enhance both antifungal and antibacterial effects .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against various cancer cell lines:
These results indicate that the compound may serve as a potential lead for developing new anticancer agents.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Fluconazole Derivatives : Research on fluconazole analogs revealed that modifications in the triazole structure significantly improved antifungal potency and reduced resistance in C. albicans strains .
- Triazole-based Compounds : A study reported that a related triazole compound showed enhanced binding interactions with dihydrofolate reductase (DHFR), suggesting a mechanism for its cytotoxic effects against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
